molecular formula C14H26N4O2 B14482498 N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea CAS No. 65557-61-1

N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea

Cat. No.: B14482498
CAS No.: 65557-61-1
M. Wt: 282.38 g/mol
InChI Key: NFTDSCUHMSOFGC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyclohexyl group, a piperazine ring, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea typically involves the reaction of cyclohexyl isocyanate with N-(4-methylpiperazin-1-yl)-2-oxoethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the urea moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea oxide.

    Reduction: Formation of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea alcohol.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine ring and urea moiety play crucial roles in the binding affinity and specificity of the compound. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-N’-[2-(4-methylphenyl)-2-oxoethyl]urea: Similar structure but with a phenyl group instead of a piperazine ring.

    N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

Uniqueness

N-Cyclohexyl-N’-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea is unique due to the presence of both a cyclohexyl group and a piperazine ring, which confer specific chemical and biological properties

Properties

CAS No.

65557-61-1

Molecular Formula

C14H26N4O2

Molecular Weight

282.38 g/mol

IUPAC Name

1-cyclohexyl-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea

InChI

InChI=1S/C14H26N4O2/c1-17-7-9-18(10-8-17)13(19)11-15-14(20)16-12-5-3-2-4-6-12/h12H,2-11H2,1H3,(H2,15,16,20)

InChI Key

NFTDSCUHMSOFGC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CNC(=O)NC2CCCCC2

Origin of Product

United States

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